4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-aminopyridine with hexa-2,4-dienoic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used in aqueous or organic solvents, often under acidic or basic conditions.
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents, such as tetrahydrofuran (THF) or ethanol, under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioamides, and ethers.
Oxidation Reactions: Products include oxidized derivatives, such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives, such as amines or alcohols.
Scientific Research Applications
4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial enzymes, exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide is unique due to its specific structural features, such as the presence of both a bromine atom and a hexa-2,4-dienamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
CAS No. |
89752-68-1 |
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Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-bromo-N-pyridin-2-ylhexa-2,4-dienamide |
InChI |
InChI=1S/C11H11BrN2O/c1-2-9(12)6-7-11(15)14-10-5-3-4-8-13-10/h2-8H,1H3,(H,13,14,15) |
InChI Key |
YBAMBTAPKSGFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C=CC(=O)NC1=CC=CC=N1)Br |
Origin of Product |
United States |
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